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molecular formula C10H12O2 B8511381 2-(3-Hydroxyphenyl)-2-methylpropanal

2-(3-Hydroxyphenyl)-2-methylpropanal

Cat. No. B8511381
M. Wt: 164.20 g/mol
InChI Key: RBSLEOHOLLJGRJ-UHFFFAOYSA-N
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Patent
US04921994

Procedure details

A mixture of 38.9 g. (0.153 mole) of 2-(3-benzyloxyphenyl)-2-methylpropanal, 20 g. 5% Pd/C/50% water, 1.0 sodium bicarbonate and 150 ml. ethanol was shaken overnight under 55 psi of hydrogen. The reaction was filtered through diatomaceous earth, the filter cake washed with ethanol and the combined filtrate evaporated. The residue was reduced as above for another 8 hours. Another 10 g. portion of catalyst was added and the reaction continued overnight. The reaction was worked-up as above and the residue purified via column chromatography on 500 g. of silica gel eluted with 25% ether-hexane to yield 14 g. (56%) of the title compound as an oil.
Quantity
0.153 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:15]([CH3:19])([CH3:18])[CH:16]=[O:17])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].[H][H]>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]([C:15]([CH3:19])([CH3:18])[CH:16]=[O:17])[CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.153 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 38.9 g
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through diatomaceous earth
WASH
Type
WASH
Details
the filter cake washed with ethanol
CUSTOM
Type
CUSTOM
Details
the combined filtrate evaporated
CUSTOM
Type
CUSTOM
Details
was reduced as above for another 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
portion of catalyst was added
CUSTOM
Type
CUSTOM
Details
the reaction continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purified via column chromatography on 500 g
WASH
Type
WASH
Details
of silica gel eluted with 25% ether-hexane
CUSTOM
Type
CUSTOM
Details
to yield 14 g

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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